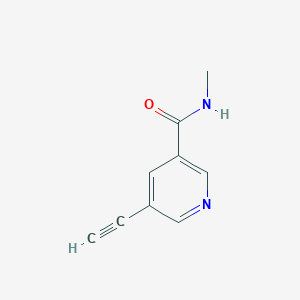
5-Ethynyl-N-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-N-methylnicotinamide is an organic compound with a pyridine ring substituted with an ethynyl group at the 5-position and a carboxamide group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-N-methylnicotinamide typically involves the Sonogashira coupling reaction. This reaction couples an ethynyl group with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include:
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et₃N)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the Sonogashira coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5-Ethynyl-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of N-methylpyridine-3-carboxamide derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
5-Ethynyl-N-methylnicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 5-Ethynyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The carboxamide group can form hydrogen bonds with biological macromolecules, affecting the compound’s pharmacokinetics and pharmacodynamics.
相似化合物的比较
Similar Compounds
- 5-ethynyl-2-methylpyridine
- 2-ethynyl-5-methylpyridine
- 2-ethynyl-6-methylpyridine
Uniqueness
5-Ethynyl-N-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
5-Ethynyl-N-methylnicotinamide (5-ENMN) is a compound derived from nicotinamide, notable for its potential biological activities, particularly in the modulation of metabolic pathways involving nicotinamide adenine dinucleotide (NAD). This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-ENMN features an ethynyl group attached to the nitrogen of the nicotinamide structure, which enhances its reactivity and biological potential. The compound's unique structure allows it to interact with various biological targets, particularly enzymes involved in NAD metabolism.
The primary mechanism of action for 5-ENMN involves its inhibition of nicotinamide N-methyltransferase (NNMT), an enzyme that plays a crucial role in the methylation of nicotinamide. By inhibiting NNMT, 5-ENMN can influence several cellular processes:
- Energy Production : It modulates NAD levels, which are essential for ATP production.
- DNA Repair : Higher NAD levels can enhance the activity of enzymes involved in DNA repair mechanisms.
- Cellular Stress Response : It may improve cellular resilience under stress conditions by regulating NAD-dependent pathways.
1. Anti-inflammatory Effects
Research indicates that 5-ENMN exhibits anti-inflammatory properties by reducing pro-inflammatory cytokine production. This effect is significant in conditions characterized by chronic inflammation.
2. Anticancer Potential
Studies have shown that 5-ENMN can inhibit tumor growth by inducing apoptosis in cancer cells. Its ability to modulate NNMT activity is linked to enhanced sensitivity to chemotherapeutic agents, making it a candidate for combination therapies in cancer treatment .
Research Findings and Case Studies
Several studies have investigated the biological activities of 5-ENMN:
Comparative Analysis with Similar Compounds
The biological activity of 5-ENMN can be compared with other nicotinamide derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Nicotinamide | Precursor for NAD; less potent than 5-ENMN | Simpler structure; broader use as a vitamin |
| Nicotinic Acid | Increases NAD levels; used for cholesterol management | Different metabolic pathway involvement |
| Nicotinamide Mononucleotide | Direct precursor to NAD; potential anti-aging effects | More stable than 5-ENMN but lacks unique reactivity |
属性
IUPAC Name |
5-ethynyl-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-3-7-4-8(6-11-5-7)9(12)10-2/h1,4-6H,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNWIWAOTSBNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














